4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile
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Overview
Description
4-[(2,4-dichlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H8Cl2N2 It is characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitated solid .
Industrial Production Methods
While specific industrial production methods for 4-[(2,4-dichlorobenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the benzylideneamino group to a corresponding nitro or nitroso compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Reduction: Corresponding amine derivatives.
Oxidation: Nitro or nitroso derivatives.
Scientific Research Applications
4-[(2,4-dichlorobenzylidene)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorobenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylideneamino group and chlorine substituents can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: A related compound with similar structural features but lacking the benzylideneamino group.
4-[(3,4-dichlorobenzylidene)amino]benzonitrile: A structural isomer with chlorine atoms at different positions on the benzylidene ring
Uniqueness
4-[(2,4-dichlorobenzylidene)amino]benzonitrile is unique due to the specific positioning of chlorine atoms and the presence of the benzylideneamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H8Cl2N2 |
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Molecular Weight |
275.1 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7,9H |
InChI Key |
KHWSDSGRNHGVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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